References[1] Novel HDAC 6 selective inhibitors with 4-aminopiperidine-1-carboxamide as the core structure enhanced growth inhibitory activity of bortezomib in MCF-7 cells[2] Novel HDAC6 selective inhibitors with 4-aminopiperidine-1- carboxamide as the core structure enhanced growth inhibitory activity of bortezomib in MCF-7 cells.[3] Novel HDAC 6 selective inhibitors with 4-aminopiperidine-1-carboxamide as the core structure enhanced growth inhibitory activity of bortezomib in MCF-7 cells[4] Novel HDAC6 selective inhibitors with 4-aminopiperidine-1- carboxamide as the core structure enhanced growth inhibitory activity of bortezomib in MCF-7 cells.[5] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[6] 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177).[7] Corrosion Inhibition of Mild Steel in Hydrochloric Acid using4- (pyridin-2yl)-N-p-tolylpiperazine-1-carboxamide[8] Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies.[9] Cysteine-reactive chemical probes based on a modular 4-aminopiperidine scaffold[10] Design and Synthesis of 3-(3-Chloro-4-substituted phenyl)-4-(pyridin-4-yl)-1Hpyrazole- 1-carboxamide Derivatives and Their Antiproliferative Activity Against Melanoma Cell Line[11] Antiprotozoal Activity of 1-Phenethyl-4-Aminopiperidine Derivatives[12] N-(4-Chlorophenyl)pyrrolidine-1-carboxamide[13] Pharmacological Characterization of MK-0974 [N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide], a Potent and Orally Active Calcitonin Gene-Related Peptide Receptor Antagonist for the Treatment of [] N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide[15] N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide[16] (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3- yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist.[17] N-Arylpiperazine-1-carboxamide derivatives: a novel series of orally active nonsteroidal androgen receptor antagonists.[18] Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974).[19] Kinesin spindle protein (KSP) inhibitors. 9. Discovery of (2S)-4-(2,5-difluorophenyl)-n-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer.[20] Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands.[21] Examination of acylated 4-aminopiperidine-4-carboxylic acid residues in the phosphotyrosyl+1 position of Grb2 SH2 domain-binding tripeptides.[22] Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors.[23] Synthesis, antimicrobial, anti-proliferative activities, molecular docking and DFT studies of novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives[24] Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs.[25] Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies[26] Synthesis and evaluation of 2‐(4‐[4‐acetylpiperazine‐1‐carbonyl] phenyl)‐1H‐benzo[d]imidazole‐4‐carboxamide derivatives as potential PARP‐1 inhibitors and preliminary study on structure‐activity relationship[27] Synthesis of a Cyclic Dinucleotide Analogue with Ambiguous Bases, 5-Aminoimidazole-4-carboxamide.[28] Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity.[29] Design, Synthesis, Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Anti-Osteoarthritic Activity in Vivo.[30] Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.[31] 5-Amino-1-β-D-Ribofuranosyl-Imidazole-4-Carboxamide (AICAR) Reduces Peripheral Inflammation by Macrophage Phenotype Shift[32] Synthesis, reactions, and spectral characterization of some new biologically active compounds derived from thieno[2,3‐ c\n ]pyrazole‐5‐carboxamide[33] CRYSTAL STRUCTURE OF TYROSINE KINASE 2 JH2 (PSEUDO KINASE DOMAIN) COMPLEXED WITH Compound_5 AKA 4-[(2-CARBAMOYLPHEN YL)AMINO]-6-[(5-FLUOROPYRIDIN-2-YL)AMINO]-N-METHYLPYRIDINE -3-CARBOXAMIDE[34] Endophytic Fungus Nigrospora oryzae from a Medicinal plant Coccinia grandis, a High Yielding New Source of Phenazine-l-carboxamide §[35] Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response[36] Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design.[37] Subtle Modifications to the Indole-2-carboxamide Motif of the Negative Allosteric Modulator N-(( trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1 H)-yl)ethyl)cyclohexyl)-1 H-indole-2-carboxamide (SB269652) Yield Dramatic Changes in Pharmacological Activity at the Dopamine D2 Receptor.[38] Synthesis, Nematocidal Activity and Docking Study of Novel Chiral 1‐(3‐Chloropyridin‐2‐yl)‐3‐(difluoromethyl)‐1H‐pyrazole‐4‐carboxamide Derivatives[39] Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymp[40] ResearchTasquinimod ( ABR-215050 ) , a quinoline-3-carboxamide anti-angiogenic agent , modulates the expression of thrombospondin-1 in human prostate tumors[41] Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation.[42] Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy.[43] Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128), a Potent and Selective Nonclassical Antifolate Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFT) Inhibitor Effective at Tumor Suppression in a Can[44] Synthesis and Preliminary Studies of a Novel Negative Allosteric Modulator, 7-((2,5-Dioxopyrrolidin-1-yl)methyl)-4-(2-fluoro-4-[11C]methoxyphenyl) quinoline-2-carboxamide, for Imaging of Metabotropic Glutamate Receptor 2.[45] Topology specific stabilization of promoter over telomeric G-quadruplex DNAs by bisbenzimidazole carboxamide derivatives.[46] 5‐Aminoimidazole‐4‐carboxamide ribonucleoside‐mediated adenosine monophosphate‐activated protein kinase activation induces protective innate responses in bacterial endophthalmitis[47] Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator.
4-Aminopiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound features a piperidine ring substituted with an amino group and a carboxamide functional group, which contribute to its biological activity and interaction with various biological targets.
4-Aminopiperidine-1-carboxamide is classified as an organic compound, specifically a cyclic amine. It is part of a broader category of compounds known for their role in pharmacology, particularly as inhibitors or modulators in various biochemical pathways.
The synthesis of 4-Aminopiperidine-1-carboxamide can be achieved through several methods, including:
The Ugi reaction typically involves the condensation of an amine, a carboxylic acid, an isocyanide, and an aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions can be optimized to improve yield and selectivity.
The molecular structure of 4-Aminopiperidine-1-carboxamide consists of a six-membered piperidine ring with an amino group at one position and a carboxamide group at another. The general formula can be represented as:
Key structural data include:
4-Aminopiperidine-1-carboxamide can participate in various chemical reactions:
These reactions typically require specific conditions such as temperature control and choice of solvents to ensure high yields and purity of the final products.
The mechanism of action for 4-Aminopiperidine-1-carboxamide primarily involves its interaction with biological targets such as enzymes or receptors. For instance, compounds derived from this scaffold have shown efficacy as inhibitors in various pathways, including those involved in cancer cell proliferation and viral replication.
Studies have demonstrated that certain derivatives exhibit potent inhibitory effects on hepatitis C virus replication, indicating their potential as antiviral agents . The exact biochemical pathways are often elucidated through further pharmacological studies.
Relevant data from studies indicate good solubility profiles which are beneficial for drug formulation purposes .
4-Aminopiperidine-1-carboxamide has significant applications in scientific research:
Recent research highlights its role in enhancing the efficacy of existing therapies, such as bortezomib in cancer treatment .
Reductive amination serves as a cornerstone for synthesizing 4-aminopiperidine-1-carboxamide derivatives. This method involves the condensation of a carbonyl compound (typically an aldehyde) with 4-aminopiperidine, followed by reduction using sodium triacetoxyborohydride (STAB) to yield secondary amines. The tert-butoxycarbonyl (Boc) protecting group is then introduced to shield the amine functionality during subsequent reactions. A significant advancement is the tandem reductive amination/Boc-protection protocol, which performs both steps in one pot. This approach uses di-tert-butyl dicarbonate [(Boc)₂O] and STAB in dichloromethane, achieving near-quantitative yields (85–95%) while eliminating overalkylation byproducts [8]. For example, reductive amination of 4-amino-1-Boc-piperidine with 2-phenylacetaldehyde generates key intermediates for 4-aminopiperidine-1-carboxamide functionalization [7]. Optimization studies reveal that triethylamine is crucial for maintaining a non-acidic environment, preventing Boc-group cleavage during synthesis [1].
Table 1: Optimization of Tandem Reductive Amination/Boc-Protection
Aldehyde Substrate | Amine Substrate | Reaction Time (h) | Yield (%) |
---|---|---|---|
Benzaldehyde | 7-Aminoheptanoate | 5 | 88 |
4-Anisaldehyde | 4-Aminopiperidine | 5 | 90 |
Cyclohexanecarboxaldehyde | Benzylamine | 5 | 95 |
The Curtius rearrangement enables the conversion of carboxylic acid groups at the 4-position of piperidine into amines, a pivotal step for synthesizing 4-aminopiperidine-1-carboxamide. This method involves treating 4-carboxamide precursors with diphenylphosphoryl azide (DPPA) to form acyl azides, which thermally rearrange to isocyanates. Subsequent hydrolysis yields the amine. Boron trifluoride catalysis reduces the rearrangement temperature by 100°C and enhances isocyanate yields by 30% compared to uncatalyzed methods [3]. A notable application is the Hofmann rearrangement variant: treatment of 1-Boc-4-piperidinecarboxamide with bromine and sodium hydroxide generates 1-Boc-4-aminopiperidine, which is then derivatized to the target carboxamide. This method achieves an 88% yield with crystallization-driven purification using petroleum ether [1]. Key to minimizing byproducts is maintaining the reaction at 0–5°C during bromine addition, suppressing dihalogenation side reactions. The isocyanate intermediates can also be trapped with amines to form urea analogs of the target carboxamide [3].
Microwave irradiation dramatically accelerates solid-phase synthesis of 4-aminopiperidine-1-carboxamide-containing peptides. By integrating N-Fmoc-protected 4-aminopiperidine-1-carboxamide building blocks into resin-bound sequences, coupling times reduce from hours to 5 minutes per amino acid while maintaining >98% efficiency [4]. The Boc-protected variant of this compound (CAS 288154-18-7) is particularly valuable due to its stability under microwave conditions [10]. Critical optimizations include:
Table 2: Microwave vs. Conventional Peptide Coupling Efficiency
Parameter | Microwave Method | Conventional Method |
---|---|---|
Coupling time per residue | 5 min | 60–120 min |
Typical yield | >98% | 85–95% |
Racemization | <0.5% | 1–2% |
Aspartimide formation | Undetectable | 3–8% |
Catalytic hydrogenation functionalizes alkene- or nitro-group-bearing intermediates en route to 4-aminopiperidine-1-carboxamide. Palladium on carbon (Pd/C) (5–10 wt%) quantitatively reduces 4-nitro-1-Boc-piperidine to 4-amino-1-Boc-piperidine under 50 psi H₂ in ethanol [5]. The exocyclic carboxamide group remains intact due to its low reducibility. For N-benzyl intermediates, hydrogenolysis with Pd/C at 60 psi cleaves the benzyl group without affecting the Boc-protected piperidine ring [7]. Heat of hydrogenation studies inform substituent-dependent reactivity: disubstituted alkenes require higher pressures (100 psi) due to steric hindrance (ΔH = -28 kcal/mol vs. -30 kcal/mol for monosubstituted analogs) [5]. Catalyst poisoning by the carboxamide nitrogen is mitigated by acetic acid additives (1–2 equiv.), which protonate basic sites without hydrolyzing the amide.
Sustainable synthesis of 4-aminopiperidine-1-carboxamide emphasizes atom economy, renewable feedstocks, and non-hazardous reagents. Key advances include:
Table 3: Atom Economy Comparison of Sustainable Routes
Method | Atom Economy (%) | Solvent | E-Factor |
---|---|---|---|
Hofmann (aqueous Br₂) | 85 | Water/MeTHF | 6 |
Enzymatic transamination | 91 | Phosphate buffer | 3 |
Solvent-free Boc | 98 | None | 1 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1